molecular formula C10H14BCl2N B14313111 N-Butyl-1,1-dichloro-N-phenylboranamine CAS No. 115151-89-8

N-Butyl-1,1-dichloro-N-phenylboranamine

Cat. No.: B14313111
CAS No.: 115151-89-8
M. Wt: 229.94 g/mol
InChI Key: ULSYQKFMTBDRRB-UHFFFAOYSA-N
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Description

N-Butyl-1,1-dichloro-N-phenylboranamine is a boron-containing amine compound characterized by a central boron atom bonded to two chlorine atoms, an N-butyl group, and an N-phenyl substituent. While direct studies on this compound are scarce in the provided evidence, its structural features suggest parallels with other boron-amine hybrids and N-alkyl/aryl amines. Boranamines, in general, are valued for their Lewis acidity and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic acid derivatives are critical intermediates .

Its stability and solubility may vary significantly with solvent polarity, a trend observed in structurally related naphthalimide derivatives, where increased solvent polarity induces fluorescence red shifts .

Properties

CAS No.

115151-89-8

Molecular Formula

C10H14BCl2N

Molecular Weight

229.94 g/mol

IUPAC Name

N-butyl-N-dichloroboranylaniline

InChI

InChI=1S/C10H14BCl2N/c1-2-3-9-14(11(12)13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

ULSYQKFMTBDRRB-UHFFFAOYSA-N

Canonical SMILES

B(N(CCCC)C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,1-dichloro-N-phenylboranamine typically involves the reaction of phenylboronic acid with butylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,1-dichloro-N-phenylboranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into borane derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-1,1-dichloro-N-phenylboranamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Butyl-1,1-dichloro-N-phenylboranamine exerts its effects involves the formation of stable complexes with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, facilitating various chemical transformations. The pathways involved often include the activation of molecular oxygen or the formation of reactive intermediates that can undergo further reactions.

Comparison with Similar Compounds

Boron-Containing Amines

  • 3,4-Bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide : This compound (from ) shares an N-butyl group and boron-derived pyrazolyl substituents. Unlike N-butyl-1,1-dichloro-N-phenylboranamine, it features a naphthalimide core and photochromic fluorescence properties. Its synthesis via Suzuki coupling highlights the relevance of boron intermediates in constructing complex heterocycles .
  • Allyldibutylamine (NN-Dibutylallylamine) : A tertiary amine with N-butyl and allyl groups (). While lacking boron, its reactivity in amidation or alkylation reactions may parallel the nucleophilic behavior of the N-butyl group in the target compound.

N-Alkyl Amines

  • n-Butylamine (Butan-1-amine) : A primary amine (CAS 109-73-9) with industrial uses in surfactants and pharmaceuticals (). Compared to the target compound, n-butylamine lacks boron and aromatic substituents, resulting in lower Lewis acidity and divergent applications. Safety data for n-butylamine (e.g., skin irritation risks) suggest that this compound may require similar handling precautions due to its halogenated structure .

Physicochemical Properties

Property This compound 3,4-Bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-naphthalimide n-Butylamine
Molecular Weight ~260 g/mol (estimated) 502.5 g/mol 73.14 g/mol
Solubility Likely polar aprotic solvents Solvent-dependent; red shift in polar solvents Miscible in water
Reactivity Lewis acidic boron center Photochromic fluorescence under UV Nucleophilic amine
Applications Catalysis, organic synthesis Fluorescent switches, optoelectronics Surfactants, dyes

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